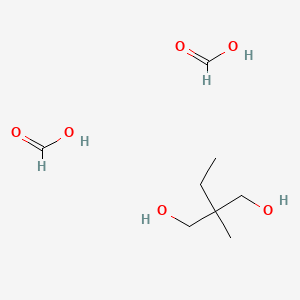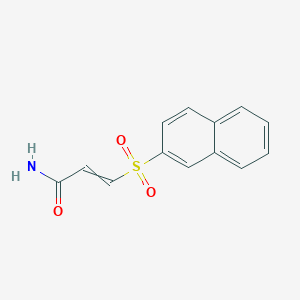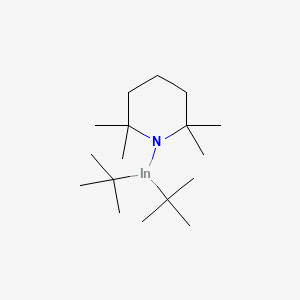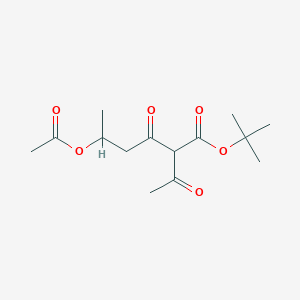
1,1'-(Propane-1,1-diyl)bis(2-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) is an organic compound with the molecular formula C18H22. It is also known as 1,3-diphenylpropane. This compound features a propane backbone with two 2-methylbenzene (toluene) groups attached at the 1 and 1’ positions. It is a derivative of propane and is characterized by its aromatic properties due to the presence of benzene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation reaction, where 2-methylbenzene (toluene) reacts with 1,3-dichloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) often involves similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H) in the presence of a palladium catalyst (Pd/C), converting the aromatic rings to cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo nitration, sulfonation, or halogenation using reagents like nitric acid (HNO), sulfuric acid (HSO), or halogens (Cl, Br).
Common Reagents and Conditions:
Oxidation: KMnO in acidic or basic medium.
Reduction: H gas with Pd/C catalyst.
Substitution: HNO for nitration, HSO for sulfonation, Cl or Br for halogenation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfo, or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of polymers, resins, and other materials due to its aromatic stability and reactivity.
Wirkmechanismus
The mechanism by which 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene rings act as nucleophiles, attacking electrophilic species to form substituted products. The molecular targets and pathways involved vary based on the derivative and its intended use, such as binding to specific enzymes or receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
1,3-Diphenylpropane: Similar structure but without the methyl groups on the benzene rings.
1,1’-(1,3-Propanediyl)bis(benzene): Lacks the methyl groups on the benzene rings.
1,1’-(1-Methyl-1,3-propanediyl)bis(benzene): Contains a methyl group on the propane backbone.
Uniqueness: 1,1’-(Propane-1,1-diyl)bis(2-methylbenzene) is unique due to the presence of methyl groups on the benzene rings, which can influence its reactivity and physical properties. These methyl groups can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
114511-55-6 |
|---|---|
Molekularformel |
C17H20 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
1-methyl-2-[1-(2-methylphenyl)propyl]benzene |
InChI |
InChI=1S/C17H20/c1-4-15(16-11-7-5-9-13(16)2)17-12-8-6-10-14(17)3/h5-12,15H,4H2,1-3H3 |
InChI-Schlüssel |
YYOQXKIVJCZFBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1C)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)


![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)



![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)
